3-O-Methyldopa Monohydrate 3-O-Methyldopa Monohydrate 3-O-methyl-L-DOPA is a metabolite of L-DOPA, produced by the activity of catechol O-methyltransferase. 3-O-methyl-L-DOPA may have effects of its own or it may compete with the actions of L-DOPA.
Brand Name: Vulcanchem
CAS No.: 200630-46-2
VCID: VC0026833
InChI: InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1
SMILES: COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O
Molecular Formula: C10H15NO5
Molecular Weight: 229.23 g/mol

3-O-Methyldopa Monohydrate

CAS No.: 200630-46-2

Cat. No.: VC0026833

Molecular Formula: C10H15NO5

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

3-O-Methyldopa Monohydrate - 200630-46-2

Specification

Description 3-O-methyl-L-DOPA is a metabolite of L-DOPA, produced by the activity of catechol O-methyltransferase. 3-O-methyl-L-DOPA may have effects of its own or it may compete with the actions of L-DOPA.
CAS No. 200630-46-2
Molecular Formula C10H15NO5
Molecular Weight 229.23 g/mol
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate
Standard InChI InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1
Standard InChI Key IDRRCKUGGXLORG-FJXQXJEOSA-N
Isomeric SMILES COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.O
SMILES COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O
Canonical SMILES COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O
Appearance Assay:≥98%A crystalline solid

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